molecular formula C6H6O2S B102785 5-Methylthiophene-3-carboxylic acid CAS No. 19156-50-4

5-Methylthiophene-3-carboxylic acid

Cat. No. B102785
CAS No.: 19156-50-4
M. Wt: 142.18 g/mol
InChI Key: VFORWJLUXKGLAH-UHFFFAOYSA-N
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Patent
US04110342

Procedure details

2-Methylthiophene-4-carboxylic acid (14.2 g., 0.1 mole) prepared by the method of Shvedov et al., Khim. Geterotsikl. Soedin. 1010 (1967); Chem. Abstrs., 69, 51922j (1968) in 250 ml. of ethyl ether is cooled to -10° to 0° C. and an ethereal solution of methyl lithium (4.4 g., 0.2 mole) is added dropwise while maintaining the reaction mixture below 0° C. After stirring for 1 hour at 0° C., a solution of 4 g. of water in 100 ml. of ethanol is added cautiously and the mixture allowed to warm to room temperature. The desired product is then isolated by partitioning the reaction mixture between ether and water and evaporation of the organic extracts.
Quantity
14.2 g
Type
reactant
Reaction Step One
[Compound]
Name
51922j
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[CH:6]=1.[CH2:10](OCC)C.C[Li].O>C(O)C>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([CH3:10])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
CC=1SC=C(C1)C(=O)O
Step Two
Name
51922j
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
4.4 g
Type
reactant
Smiles
C[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC=C(C1)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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